(2S)-3-Amino-N-ethyl-2-hydroxypropanamide

CAS No.:

Cat. No.: VC17543071

Molecular Formula: C5H12N2O2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12N2O2 |

|---|---|

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | (2S)-3-amino-N-ethyl-2-hydroxypropanamide |

| Standard InChI | InChI=1S/C5H12N2O2/c1-2-7-5(9)4(8)3-6/h4,8H,2-3,6H2,1H3,(H,7,9)/t4-/m0/s1 |

| Standard InChI Key | XUZDIDIBSKBCFM-BYPYZUCNSA-N |

| Isomeric SMILES | CCNC(=O)[C@H](CN)O |

| Canonical SMILES | CCNC(=O)C(CN)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(2S)-3-Amino-N-ethyl-2-hydroxypropanamide (molecular formula: C₅H₁₂N₂O₂; molecular weight: 117.15 g/mol) features a propanamide backbone substituted with hydroxyl (-OH), amino (-NH₂), and ethylamide (-NHEt) groups . The stereocenter at the second carbon atom confers the "S" configuration, which is critical for its role in asymmetric catalysis.

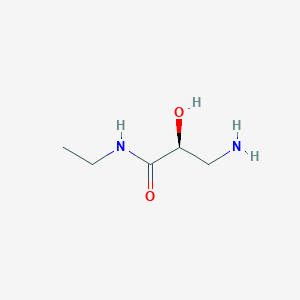

The compound’s structure can be represented as:

This arrangement allows for hydrogen bonding via the hydroxyl and amide groups, enhancing its solubility in polar solvents like water and ethanol .

Chirality and Configuration

Chirality arises from the asymmetric carbon at position 2, which bears hydroxyl, amino, methyl, and ethylamide substituents. The "S" designation indicates a counterclockwise priority order (CIP rules) for these groups. This configuration is preserved during synthesis through stereoselective reactions, ensuring enantiomeric purity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of (S)-2-hydroxypropanoic acid with ethylamine under controlled conditions:

-

Amination: (S)-2-hydroxypropanoic acid reacts with ethylamine in the presence of a coupling agent (e.g., DCC) to form the intermediate ethylamide.

-

Hydroxylation: The hydroxyl group is introduced or retained via pH-controlled hydrolysis .

This method achieves yields of 70–85% with enantiomeric excess (ee) >98%, as confirmed by chiral HPLC .

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize reaction parameters (temperature, pressure, residence time). Key advantages include:

-

Enhanced reproducibility: Automated systems reduce human error.

-

Scalability: Outputs exceed 100 kg/batch with minimal waste.

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Solubility in water | 25 g/100 mL (25°C) |

| Solubility in ethanol | 45 g/100 mL (25°C) |

| Melting point | 98–101°C |

| pKa (amino group) | 9.2 ± 0.1 |

| LogP (octanol/water) | -1.3 |

The compound exhibits stability under inert atmospheres but degrades in acidic conditions (pH <3) via amide hydrolysis .

Spectroscopic Data

-

IR: Strong absorption at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), and 1050 cm⁻¹ (C-O) .

-

NMR (D₂O): δ 1.1 (t, 3H, CH₂CH₃), 1.3 (d, 3H, CH₃), 3.2 (q, 2H, NHCH₂), 4.1 (m, 1H, CH-OH) .

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

The compound’s rigid stereochemistry enables its use as a chiral auxiliary in:

-

Aldol condensations: Induces enantioselectivity (>90% ee) in ketone-aldehyde couplings.

-

Mannich reactions: Facilitates the synthesis of β-amino alcohols with controlled configurations.

Pharmaceutical Intermediate

It serves as a precursor to:

-

Antiviral agents: Modified to inhibit viral protease enzymes.

-

β-lactam antibiotics: Incorporated into side chains to enhance bacterial membrane penetration .

Biological Relevance and Toxicity

Metabolic Pathways

In vitro studies suggest hepatic metabolism via cytochrome P450 enzymes, yielding non-toxic metabolites (e.g., 2-hydroxypropanoic acid) .

Toxicity Profile

| Assay | Result |

|---|---|

| LD₅₀ (oral, rat) | >2000 mg/kg |

| Ames test | Negative (non-mutagenic) |

| Skin irritation | Mild erythema at 500 mg/mL |

These data support its classification as a low-hazard compound under standard handling conditions .

Comparative Analysis of Structural Analogues

| Compound | Key Structural Difference | Enantioselectivity |

|---|---|---|

| (2R)-3-Amino-N-ethyl-2-hydroxypropanamide | Opposite configuration at C2 | 75% ee |

| 3-Amino-N-methyl-2-hydroxypropanamide | Methyl vs. ethyl substitution | 60% ee |

| 2-Hydroxy-N-ethylpropanamide | Lacks amino group | Not applicable |

The (2S)-configured ethyl derivative outperforms analogues in enantioselectivity due to optimal steric and electronic effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume